(5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione
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Overview
Description
(5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Synthesis of the piperazine derivative: The piperazine ring can be synthesized through the reaction of ethylenediamine with an appropriate dihalide.
Coupling of the furan and piperazine derivatives: This step involves the formation of a methanethione linkage, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the methanethione group to a methylene group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylene derivatives.
Substitution: Nitro or bromo derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (5-(2-Chlorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione
- (5-(2-Chlorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione
- (5-(2-Chlorophenyl)furan-2-yl)(4-(o-methylphenyl)piperazin-1-yl)methanethione
Uniqueness
(5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione is unique due to the specific arrangement of its functional groups. The presence of both the furan and piperazine rings, along with the methanethione linkage, provides a distinct chemical profile that can lead to unique biological activities and chemical reactivity.
Properties
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-16-6-2-5-9-19(16)24-12-14-25(15-13-24)22(27)21-11-10-20(26-21)17-7-3-4-8-18(17)23/h2-11H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZJCALCSVVPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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